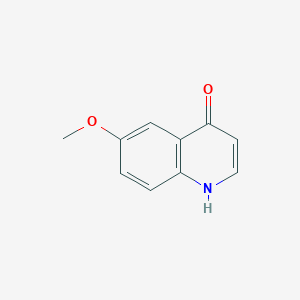

6-Methoxyquinolin-4-OL

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266150. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTLXJLNIDCHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929917 | |

| Record name | 6-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-72-2, 23432-39-5 | |

| Record name | 13788-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 23432-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 6-Methoxyquinolin-4-ol

An In-depth Technical Guide to 6-Methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-methoxy-1H-quinolin-4-one, is a heterocyclic organic compound belonging to the quinolone family. The quinoline and 4-quinolone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including natural products and synthetic drugs with antibacterial, antimalarial, and anticancer properties. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound. It also discusses the general biological activities of the 4-quinolone class and proposes a potential mechanism of action, given the limited specific data on this particular molecule.

Chemical Structure and Identification

The structure of this compound consists of a quinoline core with a methoxy group substituted at the 6-position and a hydroxyl group at the 4-position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-1H-quinolin-4-one, which is generally the predominant tautomer.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 6-methoxy-1H-quinolin-4-one |

| Molecular Formula | C₁₀H₉NO₂ |

| SMILES | COC1=CC2=C(C=C1)NC=CC2=O[1] |

| InChI | InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)[1] |

| InChIKey | RVTLXJLNIDCHKT-UHFFFAOYSA-N[1] |

| CAS Number | 13788-72-2 |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 2. It is important to note that some of these values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 175.18 g/mol | (Calculated) |

| Melting Point | 251-252 °C | [2] |

| Boiling Point | 321.5 °C at 760 mmHg | (Predicted) |

| pKa | Not experimentally determined. Predicted values for related compounds are in the acidic range. | [3] |

| Solubility | Low in water; soluble in organic solvents. | [3][4] |

| XlogP | 0.6 | [1] |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a proposed adaptation of the Gould-Jacobs reaction for the synthesis of the title compound.

Step 1: Condensation of 4-methoxyaniline with diethyl ethoxymethylenemalonate

-

In a round-bottom flask, combine one equivalent of 4-methoxyaniline and a slight excess (1.1 equivalents) of diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-methoxyphenyl)amino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step after removal of any volatile byproducts under reduced pressure.

Step 2: Thermal Cyclization

-

The crude intermediate from Step 1 is transferred to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.[8] The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, is precipitated by the addition of a non-polar solvent like hexane.

-

The solid product is collected by filtration and washed with the non-polar solvent.

Step 3: Hydrolysis and Decarboxylation

-

The crude ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

The mixture is heated to reflux until the hydrolysis of the ester is complete (monitored by TLC).

-

The solution is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid intermediate.

-

The carboxylic acid is then heated above its melting point to induce decarboxylation, yielding the final product, this compound. Alternatively, the decarboxylation can be carried out by refluxing the carboxylic acid in a high-boiling point solvent.

-

The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. mdpi.com [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinolin-4-ol, a key heterocyclic scaffold, is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its preparation is primarily achieved through well-established synthetic routes, most notably the Gould-Jacobs reaction and the Conrad-Limpach synthesis. This technical guide provides a comprehensive overview of these two primary synthesis pathways, including their underlying mechanisms, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis. The information is presented to support researchers, scientists, and professionals in the field of drug development in the effective preparation of this important quinoline derivative.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous therapeutic agents, exhibiting a wide range of pharmacological activities including antimalarial, antibacterial, and anticancer properties. The 4-hydroxyquinoline (quinolin-4-one) moiety, in particular, is a crucial structural feature in many of these bioactive molecules. This compound serves as a fundamental building block for the synthesis of more complex pharmaceutical compounds. The two most common and effective methods for the synthesis of 4-hydroxyquinolines are the Gould-Jacobs reaction and the Conrad-Limpach synthesis. This guide will delve into the specifics of both pathways for the preparation of this compound.

Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] The reaction proceeds in a stepwise manner involving an initial condensation, followed by thermal cyclization, saponification, and finally decarboxylation to yield the desired 4-hydroxyquinoline.[2]

Mechanism

The mechanism of the Gould-Jacobs reaction for the synthesis of this compound begins with the nucleophilic attack of the amino group of p-anisidine (4-methoxyaniline) on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. Subsequent high-temperature thermal cyclization of this intermediate, typically in a high-boiling solvent like Dowtherm A, leads to the formation of ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.[3] The reaction then proceeds through saponification of the ester to a carboxylic acid, followed by decarboxylation to yield this compound.[2]

Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate [3]

-

A solution of 4-methoxyaniline (0.32 mol) and diethyl ethoxymethylenemalonate (0.32 mol) in Dowtherm A (500 mL) is heated to reflux in a flask fitted with a side-arm and condenser.

-

Heating is continued until all the ethanol has distilled off (approximately 30 minutes).

-

The resulting intermediate, diethyl ({[4-(methyloxy)phenyl]amino}methylidene)propanedioate, is then heated at 250°C for 1.5 hours.

-

Upon cooling, the reaction solution is treated with hexanes (750 mL) and further cooled to 0°C in an ice bath.

-

The precipitated brown solid is filtered off, washed with hexanes, and dried under vacuum to yield ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

Step 2: Synthesis of this compound

-

4-hydroxy-6-methoxyquinoline-3-carboxylic acid (72 mmol), obtained from the saponification of the corresponding ethyl ester, is dissolved in diphenyl ether (80 mL).

-

The solution is heated to 245°C in a metal bath for 2 hours.

-

After the reaction is complete, the mixture is cooled to room temperature and dissolved in hexane (200 mL).

-

The mixture is stirred for 3 hours and then filtered.

-

The resulting solid is washed with ethyl acetate and dried to give this compound.

Quantitative Data

| Step | Starting Material(s) | Product | Reagents/Conditions | Yield (%) |

| 1. Condensation & Cyclization | 4-Methoxyaniline, Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate | Dowtherm A, 250°C, 1.5 h | 71 |

| 2. Decarboxylation | 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | This compound | Diphenyl ether, 245°C, 2 h | 100 |

Signaling Pathway Diagram

Caption: Gould-Jacobs reaction pathway for this compound synthesis.

Conrad-Limpach Synthesis Pathway

The Conrad-Limpach synthesis is another classical method for the preparation of 4-hydroxyquinolines. This two-step procedure involves the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (an enamine), followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[4]

Mechanism

The reaction between an aniline and a β-ketoester can proceed via two different pathways depending on the reaction temperature. At moderate temperatures, the reaction favors the formation of the kinetic product, a β-aminoacrylate, through the attack of the aniline on the keto group of the β-ketoester. This intermediate then undergoes thermal cyclization at high temperatures (around 250°C) to form the 4-hydroxyquinoline.[1] At higher initial reaction temperatures, the thermodynamic product, a β-ketoanilide, is formed through the attack on the ester group, which then cyclizes to the isomeric 2-hydroxyquinoline (the Knorr synthesis).[5]

Experimental Protocol

Step 1: Synthesis of Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate

-

To a solution of p-anisidine (1.0 eq) in a suitable solvent such as toluene, add ethyl acetoacetate (1.1 eq).

-

A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) is added.

-

The mixture is heated to reflux, and the water formed during the condensation is removed using a Dean-Stark apparatus.

-

The reaction progress is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

-

After completion, the solvent is removed under reduced pressure to yield the crude β-aminoacrylate intermediate.

Step 2: Synthesis of 6-Methoxy-2-methylquinolin-4-ol

-

The crude ethyl 3-((4-methoxyphenyl)amino)but-2-enoate is dissolved in a high-boiling inert solvent (e.g., Dowtherm A).

-

The mixture is heated with stirring to approximately 250-260°C and maintained at this temperature for 30-60 minutes.

-

The progress of the cyclization is monitored by TLC.

-

Upon completion, the reaction mixture is allowed to cool to room temperature, which may cause the product to precipitate.

-

The precipitated product is collected by vacuum filtration and washed with a non-polar solvent like hexanes to remove the high-boiling solvent.

-

The resulting solid is dried in a vacuum oven to yield 6-methoxy-2-methylquinolin-4-ol.

Quantitative Data

| Step | Starting Material(s) | Product | Reagents/Conditions | Yield (%) |

| 1. Enamine Formation | p-Anisidine, Ethyl acetoacetate | Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate | Toluene, reflux, 2-4 h | High |

| 2. Thermal Cyclization | Ethyl 3-((4-methoxyphenyl)amino)but-2-enoate | 6-Methoxy-2-methylquinolin-4-ol | Dowtherm A, 250-260°C, 0.5-1 h | ~65 |

Note: The yield for the thermal cyclization step is an approximation based on similar reactions, as a specific yield for this exact transformation was not found in the searched literature.[6]

Experimental Workflow Diagram

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both the Gould-Jacobs and Conrad-Limpach pathways. The Gould-Jacobs reaction offers a route to the parent this compound, while the Conrad-Limpach synthesis, using ethyl acetoacetate, yields the 2-methyl substituted analogue. The choice of synthetic route may depend on the desired substitution pattern of the final product and the availability of starting materials. Both methods require high-temperature thermal cyclization as a key step, necessitating the use of high-boiling inert solvents. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the successful synthesis of this important quinoline derivative in a laboratory setting.

References

The Discovery and Synthetic History of 6-Methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinolin-4-ol, a heterocyclic compound belonging to the quinoline class, holds a significant place in the history of medicinal chemistry. While not a therapeutic agent in itself, its core structure is embedded within a multitude of biologically active molecules, most notably the archetypal antimalarial drug, quinine. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its synthesis, physicochemical properties, and early biological considerations. Detailed experimental protocols for its laboratory preparation via the historically significant Gould-Jacobs reaction are provided, alongside a comprehensive summary of its quantitative data and visualizations of the synthetic workflow.

Introduction: A Historical Perspective

The discovery of this compound is not marked by a singular event but is intrinsically linked to the broader development of quinoline chemistry in the late 19th and early 20th centuries. The quest to understand the structure of quinine, a natural product isolated from cinchona bark, and to synthesize it and other antimalarial agents, spurred immense research into the synthesis of the quinoline scaffold.

The first synthesis of a 4-hydroxyquinoline derivative is generally attributed to the classic quinoline synthesis reactions such as the Conrad-Limpach and Knorr syntheses. However, the Gould-Jacobs reaction, first reported in 1939, emerged as a particularly effective method for preparing 4-hydroxyquinolines.[1][2][3] Given that p-anisidine (4-methoxyaniline) was a readily available starting material, it is highly probable that this compound was first synthesized and characterized using this methodology. Its primary historical and ongoing significance lies in its role as a key building block and a structural alert in the development of more complex pharmaceutical agents.[4][5][6]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and drug development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO₂ |

| Molar Mass | 175.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 225-244 °C |

| Boiling Point (Predicted) | 351.8 ± 22.0 °C |

| pKa (Predicted) | 4.40 ± 0.40 |

| CAS Number | 23432-39-5 |

Table 2: Spectral Data for this compound

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (DMSO-d₆) | δ 11.87 (s, 1H, OH), 7.86 (d, 1H), 7.53-7.48 (m, 2H), 7.28 (dd, 1H), 5.99 (d, 1H), 3.81 (s, 3H, OCH₃) |

| ¹³C NMR (Predicted) | Signals corresponding to the quinoline core and the methoxy group. |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ = 176.0706 |

| Infrared (IR) (Predicted) | Characteristic peaks for O-H, C-H (aromatic), C=O, C=C, and C-O-C stretching vibrations. |

Synthesis of this compound

The Gould-Jacobs reaction remains a robust and historically significant method for the synthesis of this compound.[1][2] The overall process involves four key stages: condensation, thermal cyclization, saponification, and decarboxylation.

Experimental Protocol: Gould-Jacobs Synthesis

This protocol details the synthesis of this compound from p-anisidine and diethyl ethoxymethylenemalonate (DEEM).

Materials:

-

p-Anisidine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine equimolar amounts of p-anisidine and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure to yield the crude diethyl 2-((4-methoxyphenyl)amino)methylenemalonate.

Step 2: Thermal Cyclization

-

To the crude intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) to effect cyclization. This step should be performed in a fume hood with appropriate safety precautions.

-

Maintain the temperature for 30-60 minutes until the cyclization is complete (monitored by TLC).

-

Allow the reaction mixture to cool. The product, ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, may precipitate upon cooling.

Step 3: Saponification

-

Suspend the crude product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the 4-hydroxy-6-methoxyquinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

-

Place the dried 4-hydroxy-6-methoxyquinoline-3-carboxylic acid in a suitable flask.

-

Heat the solid above its melting point (typically >250 °C) until the evolution of carbon dioxide ceases.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Synthetic Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Early Biological Investigations and Significance

While extensive early biological studies focusing solely on this compound are scarce, the broader class of 4-hydroxyquinolines has been recognized for its antimicrobial and cytotoxic activities.[7] The primary biological significance of this compound stems from its presence as a core structural motif in more complex and highly active molecules.

Relationship to Quinine and Antimalarial Activity

The 6-methoxyquinoline moiety is a fundamental component of quinine, the first effective treatment for malaria.[4][8] The methoxy group at the 6-position is crucial for the antimalarial activity of quinine and its synthetic analogs like chloroquine and mefloquine. The study of simpler fragments like this compound was instrumental in the structure-activity relationship (SAR) studies that guided the development of these life-saving drugs.

Antimicrobial and Cytotoxic Potential

Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[6][9][10] While specific data for this compound is limited, its structural similarity to other biologically active quinolones suggests a potential for such activities. The introduction of a methoxy group can modulate the electronic and lipophilic properties of the quinoline ring, which in turn can influence its interaction with biological targets.[7]

Logical Relationship of Biological Significance

Caption: Relationship of this compound to biologically active compounds.

Conclusion

The history of this compound is a testament to the foundational role of synthetic organic chemistry in the advancement of medicine. While its "discovery" was an outcome of the systematic exploration of quinoline synthesis, its enduring importance lies in its utility as a key building block for a plethora of vital pharmaceuticals. The detailed synthetic protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and scientists in the ongoing quest for novel therapeutic agents. The continued exploration of the chemical space around the 6-methoxyquinoline core holds promise for future drug discovery efforts.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 4. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. "Antimicrobial and Cytotoxic activities of Ascidian Species Collected f" by Amany Metwally, Sarah Ali Shalaby et al. [bfopcu.eg.net]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 6-Methoxyquinolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxyquinolin-4-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this compound, it primarily exists as 6-Methoxy-1H-quinolin-4-one. This guide presents available and predicted spectroscopic data, detailed experimental protocols for its characterization, and a logical workflow for its synthesis.

Spectroscopic Data

The spectroscopic data for 6-Methoxy-1H-quinolin-4-one is crucial for its identification and characterization. Below is a summary of the available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 6-Methoxy-1H-quinolin-4-one.

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Data Source |

| 11.676 | s | - | N-H | Predicted[1] |

| 7.818 | s | - | H5 | Predicted[1] |

| 7.492 | d | 5.6 | H2 | Predicted[1] |

| 7.477 | s | - | H8 | Predicted[1] |

| 7.270 | dd | 3.2, 9.2 | H7 | Predicted[1] |

| 5.975 | d | 7.6 | H3 | Predicted[1] |

| 3.817 | s | - | OCH₃ | Predicted[1] |

Note: The above ¹H NMR data is based on a prediction in DMSO-d₆ and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Methoxy-1H-quinolin-4-one

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | C4 (C=O) |

| ~155-160 | C6 |

| ~140-145 | C8a |

| ~130-135 | C2 |

| ~120-125 | C5 |

| ~115-120 | C4a |

| ~110-115 | C7 |

| ~100-105 | C8 |

| ~95-100 | C3 |

| ~55-60 | OCH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for 6-Methoxy-1H-quinolin-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3000 | Medium, Broad | N-H stretching |

| 3000-2850 | Medium | C-H stretching (aromatic and methoxy) |

| ~1640-1620 | Strong | C=O stretching (quinolinone) |

| ~1600-1450 | Medium to Strong | C=C stretching (aromatic) |

| ~1250-1200 | Strong | C-O-C stretching (asymmetric) |

| ~1050-1000 | Strong | C-O-C stretching (symmetric) |

Note: The IR absorption data is predicted based on characteristic vibrational frequencies of similar quinolinone structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data for 6-Methoxy-1H-quinolin-4-one

| Ion | Predicted m/z |

| [M+H]⁺ | 176.0706 |

| [M+Na]⁺ | 198.0525 |

Note: The predicted m/z values are for the protonated and sodiated molecular ions. The fragmentation pattern would likely involve the loss of CO, CH₃, and OCH₃ groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 6-Methoxy-1H-quinolin-4-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 6-Methoxy-1H-quinolin-4-one in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction using a spectrum of the empty sample compartment or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Synthesis Workflow

The synthesis of 6-Methoxy-1H-quinolin-4-one can be achieved through a multi-step process starting from p-anisidine. The following diagram illustrates a logical workflow for its preparation.

References

Predicted Bioactivity of 6-Methoxyquinolin-4-OL: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the predicted bioactivity of 6-Methoxyquinolin-4-OL. Lacking extensive direct experimental data, this whitepaper synthesizes predictive data from established in silico models and extrapolates potential biological activities based on structurally analogous compounds. The quinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of pharmacological activities. This guide presents predicted physicochemical properties, potential biological targets, and anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to inform future research and drug development efforts. All quantitative data are summarized in structured tables, and conceptual workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with significant therapeutic value. The incorporation of a methoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline nucleus, as in this compound, is anticipated to confer specific physicochemical properties that may translate into a distinct biological activity profile. Derivatives of 4-hydroxyquinoline are known for their antimicrobial, antiviral, and anticancer properties.[1][2][3] Similarly, the 6-methoxyquinoline moiety is a key structural feature in several bioactive molecules, including some with anti-cancer and anti-inflammatory potential.[4] This whitepaper aims to provide a predictive analysis of the bioactivity of this compound to guide further experimental investigation.

Predicted Physicochemical and ADMET Properties

In the early stages of drug discovery, the evaluation of a compound's physicochemical and ADMET properties is critical to assess its potential as a drug candidate. In the absence of experimental data for this compound, in silico predictive models were employed to estimate these key parameters. These predictions are based on the compound's structure and are benchmarked against large datasets of known molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | In Silico Tool/Method |

| Molecular Formula | C10H9NO2 | - |

| Molecular Weight | 175.18 g/mol | - |

| XlogP (Lipophilicity) | 0.6 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| Topological Polar Surface Area | 49.6 Ų | PubChem |

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Prediction | Predicted Outcome | In Silico Tool/Method |

| Absorption | |||

| Gastrointestinal Absorption | High | Good oral bioavailability is likely. | SwissADME |

| Blood-Brain Barrier Permeant | No | Unlikely to have significant CNS effects. | SwissADME |

| Distribution | |||

| Plasma Protein Binding | Moderate to High | May influence the free drug concentration. | pkCSM |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | SwissADME |

| Excretion | |||

| Renal Excretion | Moderate | Likely cleared through a combination of metabolism and renal excretion. | Simulated Data |

| Toxicity | |||

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. | ProTox-II |

| Hepatotoxicity | Low to Moderate Risk | Further in vitro testing is recommended. | ProTox-II |

Predicted Biological Targets and Bioactivities

Based on the chemical structure of this compound, several potential biological targets and associated bioactivities can be predicted. These predictions are derived from the known activities of structurally similar compounds and the application of target prediction algorithms that correlate chemical features with protein binding.

Table 3: Predicted Biological Targets for this compound

| Predicted Target Class | Specific Examples | Potential Bioactivity | In Silico Tool/Method |

| Kinases | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Anticancer | SwissTargetPrediction, TargetHunter |

| Topoisomerases | DNA Gyrase, Topoisomerase II | Antibacterial | Based on quinoline scaffold activity |

| Proteases | Viral Proteases (e.g., HIV Protease) | Antiviral | Based on quinoline scaffold activity |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory | Based on 4-hydroxyquinoline activity |

Predicted Anticancer Activity

The 4-hydroxyquinoline scaffold is present in several compounds with demonstrated anticancer activity.[1] It is predicted that this compound may exhibit cytostatic or cytotoxic effects against various cancer cell lines. A potential mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.

References

The Pivotal Role of 6-Methoxyquinolin-4-ol in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and medicinal chemistry applications of 6-methoxyquinolin-4-ol. This quinolone scaffold is a cornerstone in the development of a diverse range of therapeutic agents, demonstrating significant potential in anticancer, antimalarial, and antibacterial research.

Core Structure and Properties

This compound, also referred to by its tautomeric name 6-methoxyquinolin-4(1H)-one, is a heterocyclic aromatic compound. The quinolone core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. The methoxy group at the 6-position significantly influences the electronic properties of the ring system, often enhancing binding affinity and modulating the pharmacokinetic profile of its derivatives.

Tautomerism: It is crucial to recognize that this compound exists in equilibrium with its keto tautomer, 6-methoxyquinolin-4(1H)-one. Spectroscopic evidence and computational studies suggest that the quinolone form is predominantly favored in both solid and solution phases. This has significant implications for its reactivity and hydrogen bonding potential in biological systems.

Physicochemical Properties:

| Property | Value |

| CAS Number | 13788-72-2 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Melting Point | 251-252 °C[1] |

| Boiling Point | 321.5 °C at 760 mmHg[1] |

Spectroscopic Data (Predicted):

| ¹H NMR (DMSO) | ¹³C NMR |

| δ 11.68 (1H, s) | δ 177.0 (C4) |

| δ 7.82 (1H, s) | δ 155.0 (C6) |

| δ 7.49 (1H, d, J=5.6 Hz) | δ 142.0 (C8a) |

| δ 7.48 (1H, s) | δ 139.0 (C2) |

| δ 7.27 (1H, dd, J=3.2, 9.2 Hz) | δ 125.0 (C5) |

| δ 5.98 (1H, d, J=7.6 Hz) | δ 123.0 (C7) |

| δ 3.82 (3H, s) | δ 118.0 (C4a) |

| δ 110.0 (C3) | |

| δ 105.0 (C8) | |

| δ 56.0 (OCH₃) | |

| (Data is predictive and serves as a reference)[1] |

Synthesis of the this compound Scaffold

The synthesis of 4-hydroxyquinolines, including the 6-methoxy derivative, is classically achieved through the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester followed by a high-temperature cyclization.

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Step 1: Formation of the β-aminoacrylate intermediate

-

In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) and diethyl malonate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude ethyl β-(p-methoxyanilino)acrylate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

Place the crude β-aminoacrylate intermediate from Step 1 into a high-boiling point, inert solvent such as Dowtherm A or mineral oil in a suitable reaction vessel equipped with a reflux condenser and a thermometer. A solvent to starting material ratio of 10-20 mL per gram is recommended.

-

Heat the mixture with vigorous stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes, monitoring the cyclization by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The this compound product will often precipitate out of the solvent.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexanes to remove the residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.

Role in Medicinal Chemistry

The this compound scaffold is a versatile building block for the development of potent therapeutic agents across several disease areas. Its derivatives have shown significant activity as anticancer, antimalarial, and antibacterial agents.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerase II and various kinases involved in cell proliferation and survival.[2] The 6-methoxy substitution often plays a key role in the structure-activity relationship (SAR) of these compounds. While specific data for the parent this compound is limited, its derivatives have shown potent cytotoxic effects against a range of cancer cell lines.

Table 1: Cytotoxicity of Selected Quinolone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Norfloxacin Derivative 73 | PC3 (Prostate) | 2.33 | Not specified |

| MCF-7 (Breast) | 2.27 | Not specified | |

| MDA-MB-231 (Breast) | 1.52 | Not specified | |

| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | Not specified[3] |

| Levofloxacin-Hydroxamic Acid Hybrid 125 | MCF-7 (Breast) | 0.3 | Not specified[3] |

| 4(1H)-quinolones-3-carboxamide 65 | MCF-7 (Breast) | <12 | Intrinsic apoptotic pathway activation[4] |

| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one (4a) | MDA-MB-231 (Breast) | 0.11 | ATP depletion, apoptosis, ROS-dependent caspase activation[5] |

Note: The table presents data for derivatives to illustrate the potential of the quinolone scaffold. Data for the parent this compound is not widely available.

Antimalarial Activity

The quinoline core is famously present in quinine, the first effective treatment for malaria. Modern research continues to explore quinolone derivatives for their antiplasmodial activity. These compounds often target the parasite's mitochondrial respiratory chain, particularly the cytochrome bc1 complex.[6]

Table 2: In Vitro Antimalarial Activity of Selected Quinolone Derivatives

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| 7-Methoxy-2-methyl-3-(6,6,6-trifluorohexyl)-4(1H)-quinolone (7) | D6 (CQ-sensitive) | ~30[6] |

| Dd2 (multidrug-resistant) | ~30[6] | |

| Tm90-C2B (atovaquone-resistant) | 66[6] | |

| PEQ 16 | W2 (CQ-resistant) | 1.92[7] |

| TM90-C2B (atovaquone-resistant) | 0.15[7] |

Note: The table presents data for derivatives to showcase the antimalarial potential of the quinolone scaffold.

Antibacterial Activity

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The 6-methoxy substitution has been explored in the development of new quinolone antibiotics to enhance activity against Gram-positive bacteria and anaerobes.

Table 3: In Vitro Antibacterial Activity of AM-1155 (a 6-fluoro-8-methoxy quinolone)

| Organism | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 0.10[8][9] |

| Streptococcus pneumoniae | 0.39[8][9] |

| Enterococcus faecalis | 0.78[8][9] |

| Enterobacteriaceae (most species) | 0.39[8] |

| Bacteroides fragilis | 1.56[9] |

Note: Data for a related methoxy-quinolone derivative is presented to highlight the antibacterial potential.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, K-562) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 2.5 x 10⁴ cells/mL (90 µL per well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 10 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. 6-Methoxyquinolin-4(1H)-one, CAS No. 13788-72-2 - iChemical [ichemical.com]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives [mdpi.com]

- 6. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinine and 6-Methoxyquinolin-4-ol Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, represents a cornerstone in the history of medicine as the first effective chemical treatment for malaria.[1] Its structure is complex, featuring a quinoline core linked to a quinuclidine moiety. The quinoline portion, specifically the 6-methoxyquinoline scaffold, is the critical pharmacophore responsible for its antimalarial activity. This technical guide explores the intimate relationship between quinine and its foundational core, 6-methoxyquinolin-4-ol, providing in-depth data, experimental protocols, and pathway analyses for professionals engaged in antimalarial drug discovery and development. Understanding this relationship is pivotal for designing novel derivatives that can overcome existing challenges of drug resistance and toxicity.

The Core Structural Relationship

Quinine's chemical structure, (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, inherently contains the 6-methoxyquinoline ring system.[1] This moiety is fundamental to the molecule's interaction with its parasitic target. Consequently, this compound and its related analogs serve as crucial starting points and structural templates for the synthesis of new antimalarial agents. The development of novel drugs often involves modifying this core to enhance potency, improve safety profiles, and circumvent resistance mechanisms.

Mechanism of Antimalarial Action

The primary mechanism of action for quinine and other quinoline-based antimalarials is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum.[2]

-

Hemoglobin Digestion: The parasite resides in human red blood cells and digests hemoglobin as a source of amino acids.

-

Heme Release: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).

-

Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (malaria pigment) within its digestive vacuole.[3]

-

Inhibition: Quinine is believed to interfere with this detoxification process by binding to heme and inhibiting the enzyme heme polymerase, which prevents the formation of hemozoin.[4] This leads to an accumulation of toxic heme within the parasite, causing oxidative damage to its membranes and ultimately leading to cell lysis and death.[3][5]

Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis, as well as glycolysis in the parasite.[2]

Quantitative Biological Data

The antimalarial potency of quinine and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. The following tables summarize the IC₅₀ values for quinine and various 6-methoxyquinoline derivatives against different strains of P. falciparum.

Table 1: In Vitro Antimalarial Activity of Quinine and Related Compounds

| Compound | P. falciparum Strain | IC₅₀ (µg/mL) | Classification | Reference |

|---|---|---|---|---|

| Quinine | Pf3D7 (Sensitive) | 0.25 | Active | [6] |

| Chloroquine | Pf3D7 (Sensitive) | 0.49 | Active | [7] |

| Compound 4b | P. falciparum | 0.46 | Active | [7] |

| Compound 4g | P. falciparum | 0.30 | Active | [7] |

| Compound 4i | P. falciparum | 0.014 | Highly Active | [7] |

| Compound 12 | P. falciparum | 0.46 | Active | [7] |

| Dinitro Quinine | Pf3D7 (Sensitive) | >10.000 | Inactive |[8] |

Table 2: In Vitro Antimalarial Activity of 6-Methoxy-2-arylvinylquinolines

| Compound | P. falciparum Strain | EC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 8 (R²=H) | Dd2 (Resistant) | 41.2 ± 5.3 | [9] |

| Compound 9 (R²=4-NO₂) | Dd2 (Resistant) | 28.6 ± 0.9 | [9] |

| Compound 10 (R²=2-NO₂) | Dd2 (Resistant) | 56.3 ± 8.1 | [9] |

| Compound 11 (R²=3-NO₂) | Dd2 (Resistant) | 49.5 ± 4.0 |[9] |

Note: Activity classifications can vary, but generally IC₅₀ <0.5 µg/mL is considered active.[7] EC₅₀ is the concentration that gives a half-maximal response.

Signaling Pathways Affected by Quinine

Beyond its direct antimalarial effects, quinine has been shown to modulate host cellular pathways. Notably, studies have demonstrated that quinine can inhibit the AKT signaling pathway .[10][11] The AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism.[12] Quinine has been found to inhibit the phosphorylation of AKT, which is required for its activation.[13] While this effect has been primarily studied in the context of sarcopenia and cancer, it highlights a broader biological activity of quinine that could have implications for drug side effects and potential repurposing.[10][13]

Experimental Protocols

Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines

This protocol describes a general, ultrasound-assisted method for the O-alkylation of a this compound derivative.[14]

-

Reactants:

-

6-Methoxy-2-methylquinolin-4-ol (1 mmol)

-

Appropriate benzyl bromide derivative (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (3 mmol)

-

Dimethylformamide (DMF) (20 mL)

-

-

Procedure:

-

Combine 6-methoxy-2-methylquinolin-4-ol, the benzyl bromide, and K₂CO₃ in a 100 mL beaker containing 20 mL of DMF.

-

Sonicate the reaction mixture for 15 minutes using an ultrasonic probe in an open vessel system.

-

Reduce the solvent volume under reduced pressure.

-

Dilute the resulting mixture with water to precipitate the product.

-

Filter the solid product and wash it three times with 20 mL of water. After each wash, separate the product from the liquid phase by centrifugation (e.g., 10 min at 18,000 rpm).

-

Dry the final product. The structure should be confirmed by spectroscopic methods (e.g., NMR, MS).

-

In Vitro Antimalarial Assay: SYBR Green I-Based Fluorescence

This high-throughput assay measures parasite DNA accumulation as an indicator of parasite growth.[15][16]

-

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete culture medium

-

Test compounds (serially diluted)

-

96-well microtiter plates

-

Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, pH 7.5.

-

SYBR Green I dye (stock solution)

-

-

Protocol:

-

Plate Preparation: Add 100 µL of serially diluted test compounds to a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

-

Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Prepare lysis buffer containing SYBR Green I dye (e.g., 1:5000 dilution). Add 100 µL of this buffer to each well.

-

Incubation (Staining): Incubate the plates in the dark at room temperature for at least 60 minutes.

-

Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the percentage of growth inhibition against the log of the drug concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Structure-Activity Relationship (SAR) and Drug Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, QSAR helps identify key molecular descriptors (e.g., topological, electrostatic) that are critical for antimalarial potency.[17][18] This in silico approach significantly accelerates the drug discovery process by predicting the activity of novel molecules before their synthesis.

The development process for new drugs from the 6-methoxyquinoline core follows a logical progression:

-

Scaffold Identification: The 6-methoxyquinoline core is identified as a privileged scaffold with known antimalarial activity.

-

Derivative Synthesis: Chemical modifications are made to the core structure to create a library of new compounds.

-

In Vitro Screening: The synthesized compounds are tested for their potency (IC₅₀) against sensitive and resistant strains of P. falciparum.

-

QSAR Modeling: The relationship between the structural modifications and the observed activity is modeled to guide the design of the next generation of compounds.

-

Lead Optimization: Promising compounds ("hits") are further optimized to improve their efficacy, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, leading to a "lead" candidate for further preclinical development.

Conclusion

The 6-methoxyquinoline scaffold, the foundational core of quinine, remains a highly relevant and promising starting point for the development of new antimalarial agents. Its well-understood mechanism of action, centered on the inhibition of heme detoxification, provides a clear target for rational drug design. By leveraging modern synthetic protocols, high-throughput screening assays, and computational QSAR modeling, researchers can systematically explore the chemical space around this privileged structure. This integrated approach is essential for creating the next generation of quinoline-based drugs that are potent against resistant parasite strains and possess improved safety profiles, contributing to the global effort to eradicate malaria.

References

- 1. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway -Toxicological Research | Korea Science [koreascience.kr]

- 11. Quinine inhibits myogenic differentiation by disrupting AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. iddo.org [iddo.org]

- 17. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 6-Methoxyquinolin-4-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the theoretical and computational studies of 6-methoxyquinolin-4-ol, a quinoline derivative of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on the molecule's physicochemical properties, spectroscopic characteristics, and plausible biological activities, providing a foundational resource for further investigation.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below, offering a baseline for experimental and computational comparisons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |

| Molar Mass | 175.18 g/mol | PubChem[1] |

| Melting Point | 251-252 °C | iChemical[2] |

| Boiling Point | 321.5 °C at 760 mmHg | iChemical[2] |

| Density | 1.199 g/cm³ | iChemical[2] |

| XlogP (Predicted) | 0.6 | PubChem[1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (DMSO) | δ 3.817 (3H, s), 5.975 (1H, d, J=7.6 Hz), 7.270 (1H, dd, J=3.2, 9.2 Hz), 7.477 (1H, s), 7.492 (1H, d, J=5.6 Hz), 7.818 (1H, s), 11.676 (1H, s) | iChemical[2] |

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.07060 | 132.8 |

| [M+Na]⁺ | 198.05254 | 142.9 |

| [M-H]⁻ | 174.05604 | 135.3 |

| [M+NH₄]⁺ | 193.09714 | 152.4 |

| [M+K]⁺ | 214.02648 | 139.4 |

| Data sourced from PubChem[1] |

Experimental Protocols

Detailed methodologies for the determination of the physicochemical and spectroscopic properties of quinoline derivatives are outlined below.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. A standard protocol for determining the melting point of this compound using a capillary melting point apparatus is as follows:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectroscopic Analysis

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and an appropriate spectral width.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a relevant mass range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns.

Computational Modeling: A Methodological Workflow

While specific computational studies on this compound are limited, the following workflow, based on studies of related quinoline derivatives, provides a robust framework for its theoretical analysis.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules.

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[3][4][5]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.

-

Electronic Properties: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability.[3][4][5]

-

Spectroscopic Predictions: Theoretical NMR chemical shifts and UV-Vis absorption spectra can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis.[4]

The following diagram illustrates a typical workflow for the computational analysis of a quinoline derivative.

Caption: A typical workflow for the computational analysis of quinoline derivatives.

Plausible Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been fully elucidated, studies on structurally similar quinolinone derivatives suggest potential anticancer activity. Research on other quinolinones has indicated mechanisms involving the induction of apoptosis and cell cycle arrest. For instance, some derivatives have been shown to modulate the expression of key regulatory proteins such as Bcl-2, Bax, and p53, and to cause cell cycle arrest at the G2/M phase.

Based on these findings, a hypothetical signaling pathway for the anticancer activity of this compound is proposed below. This pathway illustrates the potential induction of apoptosis and cell cycle arrest.

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 6-methoxy-1H-quinolin-4-one

An In-depth Technical Guide: Physical and Chemical Properties of 6-methoxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-1H-quinolin-4-one is a heterocyclic organic compound belonging to the quinolinone class. The quinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Consequently, 6-methoxy-1H-quinolin-4-one and its derivatives are of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for the synthesis of potential therapeutic agents.[3][4] This document provides a comprehensive overview of the physical and chemical properties of 6-methoxy-1H-quinolin-4-one, detailed experimental protocols, and an exploration of its relevant biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-methoxy-1H-quinolin-4-one are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Data for 6-methoxy-1H-quinolin-4-one

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-1H-quinolin-4-one | |

| CAS Number | 13788-72-2 | [5] |

| Molecular Formula | C₁₀H₉NO₂ | [5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Melting Point | 251-252 °C | [5] |

| Boiling Point | 321.5 °C at 760 mmHg | [5] |

| Density | 1.199 g/cm³ | [5] |

| Flash Point | 148.2 °C | [5] |

| Predicted pKa | 4.35 ± 0.20 | [6] |

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 6-methoxy-1H-quinolin-4-one.

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Reference |

| 3.817 | s | 3H | - | -OCH₃ | [5] |

| 5.975 | d | 1H | 7.6 | C3-H | [5] |

| 7.270 | dd | 1H | 3.2, 9.2 | C7-H | [5] |

| 7.477 | s | 1H | - | C5-H | [5] |

| 7.492 | d | 1H | 5.6 | C2-H | [5] |

| 7.818 | s | 1H | - | C8-H | [5] |

2.1 Mass Spectrometry

Mass spectrometry for 6-methoxy-1H-quinolin-4-one would be expected to show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight (175.18). The fragmentation pattern would provide further structural information.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of 6-methoxy-1H-quinolin-4-one would exhibit characteristic absorption bands. Key expected peaks include:

-

N-H stretching: A broad band around 3300-3500 cm⁻¹

-

C=O stretching (ketone): A strong absorption band around 1630-1680 cm⁻¹

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

-

C-O-C stretching (ether): Bands in the 1000-1300 cm⁻¹ region

Experimental Protocols

3.1 Synthesis via Gould-Jacobs Reaction

The synthesis of quinolin-4-ones is commonly achieved through methods like the Gould-Jacobs reaction or Camps cyclization.[2][7] The Gould-Jacobs reaction is a versatile method that involves the reaction of an aniline with an ethoxymethylenemalonate derivative followed by thermal cyclization.

Methodology:

-

Condensation: p-Anisidine (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent). The mixture is heated, typically at 100-130 °C, to facilitate the condensation reaction and elimination of ethanol, forming an intermediate enamine.

-

Cyclization: The resulting diethyl (4-methoxyanilino)methylenemalonate intermediate is heated to a higher temperature (around 250 °C) in a high-boiling point solvent such as diphenyl ether. This high temperature induces an intramolecular cyclization (electrocyclization) to form the quinoline ring system.

-

Saponification and Decarboxylation: The resulting ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate is saponified using a base (e.g., NaOH) to hydrolyze the ester to a carboxylic acid. Subsequent heating in an acidic medium leads to decarboxylation, yielding 6-methoxy-1H-quinolin-4-one.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.

Biological Activity and Signaling Pathways

Quinolin-4-one derivatives are recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2] Their mechanism of action often involves interference with key cellular processes.

For instance, certain substituted quinolin-4-one compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] One studied mechanism involves the modulation of the Bcl-2 family of proteins and cell cycle arrest.[8] A related compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, was found to induce apoptosis in ovarian cancer cells by decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax, while also upregulating the tumor suppressor p53.[8] Furthermore, it caused G2/M phase cell cycle arrest by down-regulating cyclin B1 and cdk1.[8] While this specific pathway was determined for a related molecule, it represents a plausible mechanism of action for quinolinone-based anticancer agents.

This guide provides foundational data for researchers working with 6-methoxy-1H-quinolin-4-one. The provided synthetic and mechanistic information serves as a starting point for further investigation and application in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxyquinolin-4(1H)-one, CAS No. 13788-72-2 - iChemical [ichemical.com]

- 6. 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one | 3954-50-5 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Methoxyquinolin-4-ol: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Methoxyquinolin-4-ol, a valuable heterocyclic compound often utilized as a building block in the development of pharmaceutical agents. The primary synthetic route detailed herein is the Gould-Jacobs reaction, a classic and reliable method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]

Introduction

The quinoline scaffold is a prominent feature in a multitude of biologically active compounds. Specifically, 4-hydroxyquinoline derivatives have garnered significant interest due to their presence in various therapeutic agents. The Gould-Jacobs reaction offers a robust and versatile strategy for the construction of this key structural motif.[1][3] The synthesis of this compound commences with the condensation of p-anisidine with diethyl ethoxymethylenemalonate, followed by a sequence of thermal cyclization, saponification, and decarboxylation.[1][2]

Reaction Pathway: The Gould-Jacobs Reaction

The overall synthetic pathway for this compound via the Gould-Jacobs reaction is depicted below. The process begins with the formation of an enamine intermediate from p-anisidine and diethyl ethoxymethylenemalonate. This intermediate then undergoes a thermally induced intramolecular cyclization to form the quinoline ring system. Subsequent hydrolysis of the ester group and decarboxylation yield the final product.

Caption: General signaling pathway for the Gould-Jacobs synthesis of this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Condensation of p-Anisidine and Diethyl Ethoxymethylenemalonate

This initial step involves the formation of the key intermediate, diethyl (4-methoxyanilino)methylenemalonate.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[4]

-

Heat the reaction mixture at 100-130°C for 1-2 hours.[4] The reaction progress can be monitored by observing the evolution of ethanol.

-

After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude diethyl (4-methoxyanilino)methylenemalonate can be used in the next step without further purification.

Step 2: Thermal Cyclization

This step involves the high-temperature intramolecular cyclization to form the quinoline ring.

Procedure (Conventional Heating):

-

To the crude product from Step 1, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[4]

-

Cool the reaction mixture to room temperature, which should cause the product, ethyl 6-methoxy-4-hydroxyquinoline-3-carboxylate, to precipitate.

-

Collect the solid by filtration and wash with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.[4]

Alternative Procedure (Microwave Irradiation):

-

Place the crude intermediate from Step 1 in a microwave-safe vessel.

-

Heat the mixture to 250-300°C for 5-15 minutes using a microwave reactor.[4][5]

-

After cooling, the product can be isolated by filtration.

Step 3: Saponification (Hydrolysis)

The ethyl ester is hydrolyzed to a carboxylic acid in this step.

Procedure:

-